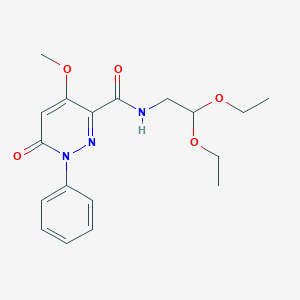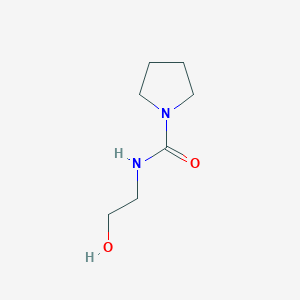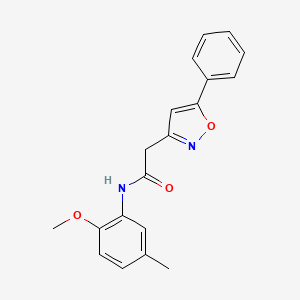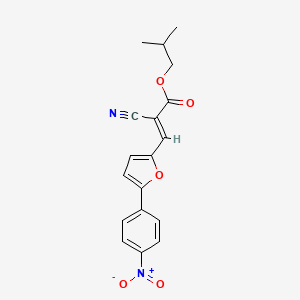
N-(2,2-diethoxyethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,2-diethoxyethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and an amide group, which is a carbonyl group (C=O) attached to a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring and the introduction of the various substituents. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring and the amide group would be key features. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amide group could participate in a variety of reactions, including hydrolysis and condensation. The pyridazine ring could also undergo reactions such as electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting and boiling points, solubility in various solvents, and stability under different conditions .Applications De Recherche Scientifique
1. Antitumor and Anticancer Activities
Compounds structurally related to N-(2,2-diethoxyethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide have shown promising results in antitumor and anticancer activities. For example, a study by Liu et al. (2020) synthesized novel derivatives containing a similar structural moiety, which demonstrated moderate to good antitumor activities against various cancer cell lines, including A549, H460, and HT-29 (Liu et al., 2020).
2. Antimicrobial Properties
Research has also been conducted on compounds with structures akin to the mentioned compound for their potential antimicrobial properties. For example, a study by Patel and Patel (2010) synthesized fluoroquinolone-based derivatives showing antimicrobial activities (Patel & Patel, 2010).
3. Biological Activity Assessment
Derivatives of this compound have been evaluated for various biological activities, such as analgesic, anti-inflammatory, and antimicrobial effects. A study by Gein et al. (2019) synthesized compounds that were tested for these activities, indicating the broad potential of this chemical class in biological applications (Gein et al., 2019).
4. Synthesis of Heterocyclic Compounds
The compound is also relevant in the synthesis of heterocyclic compounds, which are crucial in drug discovery. Bol’but et al. (2014) used related compounds in the synthesis of tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones, highlighting its utility in complex chemical syntheses (Bol’but et al., 2014).
5. Inhibitory Effects on Kinase Activity
Compounds with a similar structure have been evaluated for their inhibitory effects on kinase activity, which is significant in cancer treatment strategies. Schroeder et al. (2009) identified compounds as potent and selective Met kinase inhibitors (Schroeder et al., 2009).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2,2-diethoxyethyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c1-4-25-16(26-5-2)12-19-18(23)17-14(24-3)11-15(22)21(20-17)13-9-7-6-8-10-13/h6-11,16H,4-5,12H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXCZHDBWPZGGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C1=NN(C(=O)C=C1OC)C2=CC=CC=C2)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-diethoxyethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-4-(furan-2-yl)-N-(m-tolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2441364.png)


![4-Hydroxy-2'-trifluoromethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B2441369.png)
![Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride](/img/structure/B2441370.png)
![N-[4-[3-(2-ethoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2441371.png)
![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2441372.png)
![3-[[4-Methyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2441376.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2441379.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide](/img/structure/B2441380.png)
![(5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol](/img/structure/B2441381.png)
![2-[2-(1,3-thiazol-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide](/img/structure/B2441382.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2441383.png)